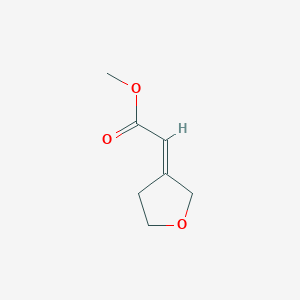
Methyl2-(oxolan-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that belongs to the class of oxolane derivatives. It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield . This compound can also be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate .
Industrial Production Methods
Industrial production methods for methyl 2-(oxolan-3-ylidene)acetate typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:
- Methyl 2-(tetrahydrofuran-3-ylidene)acetate
- Methyl 2-(dihydro-3(2H)-furanylidene)acetate
- Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate
These compounds share similar structural features but differ in their chemical properties and reactivity. Methyl 2-(oxolan-3-ylidene)acetate is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (2E)-2-(oxolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+ |
InChI Key |
MWGFZEHLGGOCCA-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCOC1 |
Canonical SMILES |
COC(=O)C=C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















